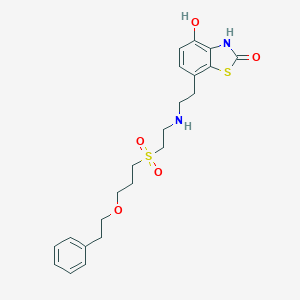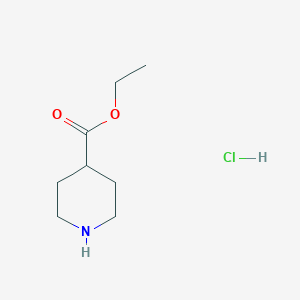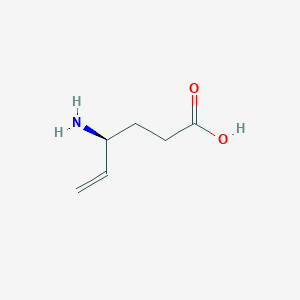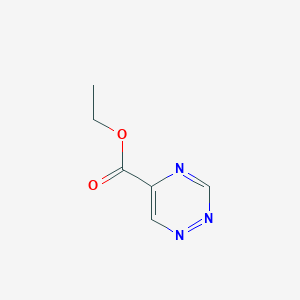
Ethyl 1,2,4-triazine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,2,4-triazine-5-carboxylate, also known as ethyl isocyanurate, is a chemical compound that has been widely studied for its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a molecular formula of C6H8N4O2. In
Mécanisme D'action
The mechanism of action of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate varies depending on its application. In the pharmaceutical industry, it has been shown to inhibit the activity of certain enzymes and pathways that are involved in the development and progression of diseases. In the agricultural industry, it has been shown to disrupt the growth and development of plants and insects by interfering with their metabolic processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate also vary depending on its application. In the pharmaceutical industry, it has been shown to have cytotoxic effects on cancer cells and antimicrobial effects against various pathogens. In the agricultural industry, it has been shown to have herbicidal and insecticidal effects on plants and insects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate in lab experiments include its high yield synthesis method, its versatility in various fields, and its potential as a drug candidate. However, its limitations include its potential toxicity and the need for further studies to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for the study of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate. In the pharmaceutical industry, further studies are needed to determine its potential as a drug candidate for various diseases. In the agricultural industry, further studies are needed to optimize its herbicidal and insecticidal effects. Additionally, further studies are needed to fully understand its biochemical and physiological effects and potential toxicity. Overall, the study of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate has the potential to lead to new discoveries and innovations in various fields.
Méthodes De Synthèse
The synthesis of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of Ethyl 1,2,4-triazine-5-carboxylate isocyanate with cyanic acid. Another method involves the reaction of Ethyl 1,2,4-triazine-5-carboxylate isocyanate with urea in the presence of a catalyst. Both methods result in the formation of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate with high yields.
Applications De Recherche Scientifique
Ethyl 1,2,4-triazine-5-carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. It has also been studied for its potential use as a herbicide and insecticide in the agricultural industry. Additionally, it has been explored for its potential applications in the field of materials science, such as in the synthesis of new polymers and coatings.
Propriétés
Numéro CAS |
143209-28-3 |
|---|---|
Nom du produit |
Ethyl 1,2,4-triazine-5-carboxylate |
Formule moléculaire |
C6H7N3O2 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
ethyl 1,2,4-triazine-5-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-2-11-6(10)5-3-8-9-4-7-5/h3-4H,2H2,1H3 |
Clé InChI |
OPBDVDRIPDMBIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=NC=N1 |
SMILES canonique |
CCOC(=O)C1=CN=NC=N1 |
Synonymes |
1,2,4-Triazine-5-carboxylicacid,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



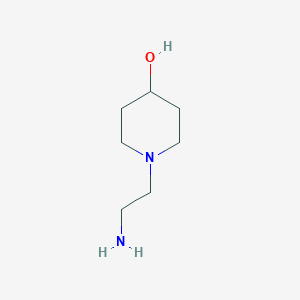

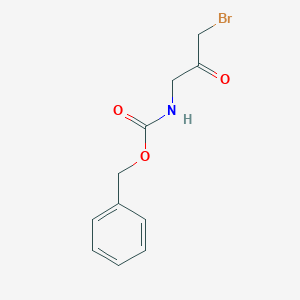

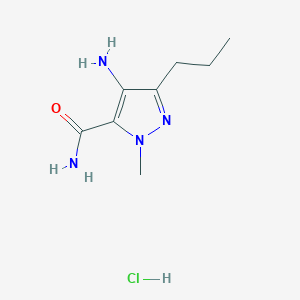
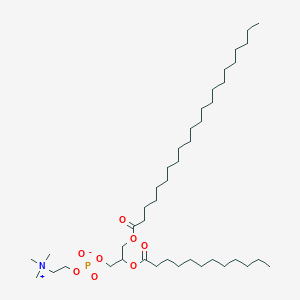
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)
